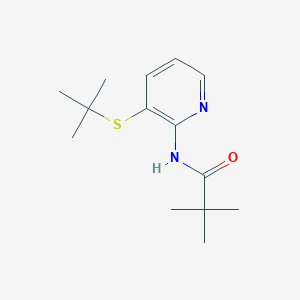![molecular formula C10H13N5 B1289536 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 252722-52-4](/img/structure/B1289536.png)
4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
Descripción general
Descripción
“4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine” is a compound that has been synthesized and evaluated as Akt inhibitors . This compound is part of a series of derivatives that were created by optimizing a weak screening lead .
Synthesis Analysis
The synthesis of this compound involves several methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Aplicaciones Científicas De Investigación
Neurodegenerative Disease Treatment
This compound has shown promise as an Adenosine A2A Receptor Inverse Agonist . These receptors are implicated in neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases. By acting as an inverse agonist, the compound could potentially reduce the progression of these diseases .
Cancer Therapy
The structure of 4-(Piperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine is similar to that of molecules that have been identified as inhibitors of the PI3 kinase p110alpha, a key player in cancer cell growth and survival. As such, derivatives of this compound could be developed as cancer therapeutics .
Immunomodulation
The compound’s ability to act on adenosine receptors also suggests its potential in immunomodulation. It could help in managing autoimmune diseases and could be used to avoid immunoescaping of tumor cells .
Drug Development
With a good drug-likeness profile, this compound and its derivatives could be excellent candidates for drug development. They have the potential to be formulated into medications that are safe and effective for human use .
Antitumor Effects
Some derivatives of this compound have shown good antitumor effects in preclinical models, suggesting that it could be used in developing new antitumor agents .
Rheumatoid Arthritis
Compounds with a pyridopyrimidine structure, which includes 4-(Piperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine, have shown potential activity against rheumatoid arthritis, indicating another therapeutic application .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 4-(Piperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine are the α2-adrenergic receptor and the 5-HT1A receptor . It acts as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor . These receptors play crucial roles in various physiological processes, including neurotransmission and regulation of heart rate and blood pressure.
Mode of Action
As an antagonist of the α2-adrenergic receptor, 4-(Piperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine binds to the receptor and prevents its activation by endogenous catecholamines . This results in an increase in neurotransmitter release and enhanced sympathetic activity. As a partial agonist of the 5-HT1A receptor, it can both activate the receptor at higher concentrations and block the receptor at lower concentrations .
Biochemical Pathways
The compound’s interaction with the α2-adrenergic and 5-HT1A receptors affects several biochemical pathways. For instance, antagonism of the α2-adrenergic receptor can lead to increased levels of cyclic AMP (cAMP), which can further affect various downstream signaling pathways . On the other hand, activation of the 5-HT1A receptor can lead to decreased neuronal excitability and neurotransmitter release .
Result of Action
The molecular and cellular effects of 4-(Piperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine’s action are primarily related to its interaction with its target receptors. By acting as an antagonist of the α2-adrenergic receptor, it can enhance sympathetic activity and neurotransmitter release . As a partial agonist of the 5-HT1A receptor, it can modulate neuronal excitability and neurotransmitter release .
Propiedades
IUPAC Name |
4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-2-12-9-8(1)10(14-7-13-9)15-5-3-11-4-6-15/h1-2,7,11H,3-6H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSXQBNNRGZPES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592472 | |
| Record name | 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
252722-52-4 | |
| Record name | 4-Piperazin-1-yl-1H-pyrrolo(2,3-d)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252722524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-PIPERAZIN-1-YL-1H-PYRROLO(2,3-D)PYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB8UC7WSZ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Bromo-2-(methylthio)benzo[d]thiazole](/img/structure/B1289472.png)






![5-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1289497.png)

